molecular formula C12H20N2O3 B600018 Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 183277-52-3

Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B600018
CAS No.: 183277-52-3
M. Wt: 240.303
InChI Key: JRTMYVJMDRFTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-oxo-3,7-diazabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized bicyclic compounds .

Scientific Research Applications

Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific diazabicyclo nonane core, which provides distinct reactivity and stability. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-9(7-14)10(15)13-5-8/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTMYVJMDRFTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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